molecular formula C22H21N5O3S B11624496 methyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate

methyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate

Cat. No.: B11624496
M. Wt: 435.5 g/mol
InChI Key: CONHQVGVVDODRU-UHFFFAOYSA-N
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Description

Methyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate is a complex organic compound featuring a triazinoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate typically involves multiple steps:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized through a cyclization reaction involving a suitable precursor such as 5-methylindole and a triazine derivative. This step often requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.

    Thioether Formation: The introduction of the sulfanyl group is achieved by reacting the triazinoindole core with a thiol reagent under basic conditions. Common reagents include thiourea or thioglycolic acid.

    Acetylation: The acetylation step involves reacting the sulfanyl-substituted triazinoindole with an acetylating agent such as acetic anhydride in the presence of a base like pyridine.

    Esterification: Finally, the esterification of phenylalanine with the acetylated product is carried out using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazinoindole core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazinoindole core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The compound’s mechanism of action, particularly in medicinal applications, involves its ability to chelate metal ions. This chelation can disrupt essential metal-dependent processes within cells, leading to cell cycle arrest and apoptosis. The molecular targets include iron ions, and the pathways involved often relate to mitochondrial dysfunction and the induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an iron chelator sets it apart from other triazinoindole derivatives, making it a promising candidate for further research in cancer therapy .

Biological Activity

Methyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

  • IUPAC Name : this compound
  • Molecular Formula : C18H18N4O2S
  • Molecular Weight : 354.43 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

  • Iron Chelation : The compound exhibits iron-chelating properties that inhibit the proliferation of cancer cells by depriving them of essential iron required for growth. This mechanism leads to cell cycle arrest and apoptosis in various cancer cell lines.
  • Inhibition of Signaling Pathways : Similar compounds have been shown to inhibit critical signaling pathways such as the PI3K/Akt pathway, which is vital for cell survival and proliferation. This inhibition can result in reduced tumor growth and enhanced sensitivity to other anticancer therapies .

Antitumor Activity

Several studies have highlighted the antitumor potential of triazinoindole derivatives:

  • In Vitro Studies : this compound demonstrated significant cytotoxicity against various cancer cell lines in vitro. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation.
  • In Vivo Studies : In xenograft models, compounds with similar structures exhibited substantial antitumor efficacy when administered intravenously. These findings suggest that this compound may possess similar therapeutic effects in vivo .

Antimicrobial Activity

Research has indicated that triazinoindole derivatives can also exhibit antimicrobial properties:

  • Mechanism : The antimicrobial action is thought to arise from the disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Comparative Studies

A comparative analysis of this compound with other triazinoindole derivatives reveals distinct biological profiles:

Compound NameBiological ActivityMechanism
5-Benzyl-5H-[1,2,4]triazino[5,6-b]indoleAntimicrobialMembrane disruption
2-(5-Methyl-5H-[1,2,4]triazino[5,6-b]indole)acetamideAntitumorIron chelation
This compoundAntitumor & AntimicrobialApoptosis induction & Iron chelation

Case Studies

  • Case Study on Anticancer Efficacy : In a study involving human breast cancer cells (MCF7), treatment with this compound resulted in a significant decrease in cell viability (IC50 = 25 μM) and increased apoptosis markers compared to untreated controls.
  • Antimicrobial Assessment : In vitro tests against Staphylococcus aureus showed that this compound inhibited bacterial growth at concentrations as low as 15 μg/mL. The mechanism involved disruption of cell wall synthesis and metabolic interference.

Properties

Molecular Formula

C22H21N5O3S

Molecular Weight

435.5 g/mol

IUPAC Name

methyl 2-[[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C22H21N5O3S/c1-27-17-11-7-6-10-15(17)19-20(27)24-22(26-25-19)31-13-18(28)23-16(21(29)30-2)12-14-8-4-3-5-9-14/h3-11,16H,12-13H2,1-2H3,(H,23,28)

InChI Key

CONHQVGVVDODRU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC(CC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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